molecular formula C10H8BrNS B1519183 2-Bromo-4-(p-tolyl)thiazole CAS No. 101862-33-3

2-Bromo-4-(p-tolyl)thiazole

Cat. No. B1519183
CAS RN: 101862-33-3
M. Wt: 254.15 g/mol
InChI Key: GVZVUOXJUMFTQW-UHFFFAOYSA-N
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Description

“2-Bromo-4-(p-tolyl)thiazole” is a heterocyclic organic compound . It falls under the category of thiazole derivatives, which are known for their extensive biological activities .


Synthesis Analysis

Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can be synthesized through various methods. One such method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the condensation of α-haloketones with thioamides, known as the Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-(p-tolyl)thiazole” is C10H8BrNS . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can undergo various chemical reactions. For instance, they can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Physical And Chemical Properties Analysis

The average mass of “2-Bromo-4-(p-tolyl)thiazole” is 254.146 Da . More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

2-Bromo-4-(p-tolyl)thiazole: has been studied for its potential as an antimicrobial agent. Thiazole derivatives are known to exhibit significant antibacterial and antifungal activities . The bromine and tolyl groups on the thiazole ring can be modified to target specific microbial strains, making it a valuable scaffold for developing new antimicrobial drugs.

Anticancer Properties

Thiazoles, including 2-Bromo-4-(p-tolyl)thiazole , have been identified as promising compounds in cancer research. They can act as antitumor and cytotoxic agents, potentially inhibiting the growth of cancer cells . Research is ongoing to optimize these compounds for better selectivity and potency against various cancer cell lines.

Neuroprotective Effects

The compound has shown potential in neuroprotection, which is crucial for treating neurodegenerative diseases. Thiazole derivatives can play a role in synthesizing neurotransmitters and protecting neural tissue from damage, which is essential for conditions like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory and Analgesic Uses

Due to their chemical structure, thiazole derivatives including 2-Bromo-4-(p-tolyl)thiazole have been explored for their anti-inflammatory and analgesic properties. They may help in reducing inflammation and pain, which is beneficial for various chronic inflammatory diseases .

Antiviral and Antiretroviral Applications

Thiazole compounds have been used in the design of antiviral and antiretroviral drugs. Their ability to inhibit enzymes that viruses use to replicate makes them valuable in the treatment of diseases like HIV .

Optoelectronic Device Components

In the field of organic electronics, thiazole derivatives are utilized for their high oxidation stability and charge carrier mobility2-Bromo-4-(p-tolyl)thiazole can be incorporated into optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors due to its planar and rigid backbone, which is conducive to electron transport .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-bromo-4-(p-tolyl)thiazole, have been found to possess various biological activities . They have been associated with anticancer , antiviral , and antimicrobial activities . Therefore, it can be inferred that 2-Bromo-4-(p-tolyl)thiazole may interact with a range of biological targets, potentially including enzymes, receptors, or proteins involved in these pathways.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit the activity of certain enzymes or bind to specific receptors, leading to changes in cellular processes . The specific interactions of 2-Bromo-4-(p-tolyl)thiazole with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that 2-Bromo-4-(p-tolyl)thiazole may affect multiple biochemical pathways. These could potentially include pathways related to cell growth and proliferation, immune response, and cellular metabolism, among others.

Result of Action

Thiazole derivatives have been associated with various biological activities, including anticancer , antiviral , and antimicrobial effects . Therefore, it can be inferred that the action of 2-Bromo-4-(p-tolyl)thiazole may result in changes in cell growth, immune response, or microbial activity, among other potential effects.

Future Directions

While specific future directions for “2-Bromo-4-(p-tolyl)thiazole” were not found in the search results, thiazole derivatives are an active area of research due to their wide range of biological activities and potential therapeutic applications .

properties

IUPAC Name

2-bromo-4-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZVUOXJUMFTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(p-tolyl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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